Bienvenue dans la boutique en ligne BenchChem!

3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide

Drug Discovery & Screening Medicinal Chemistry Physicochemical Profiling

3,4,5-Triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide (C₁₈H₂₅N₃O₄S₂, MW 411.54) is a fully substituted benzamide derivative incorporating a 5-isopropylthio-1,3,4-thiadiazole heterocycle and a 3,4,5-triethoxyphenyl moiety. It belongs to the N-(1,3,4-thiadiazol-2-yl)benzamide chemotype, a scaffold broadly implicated in Wnt pathway inhibition and insecticidal activity.

Molecular Formula C18H25N3O4S2
Molecular Weight 411.54
CAS No. 393571-52-3
Cat. No. B2437678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide
CAS393571-52-3
Molecular FormulaC18H25N3O4S2
Molecular Weight411.54
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SC(C)C
InChIInChI=1S/C18H25N3O4S2/c1-6-23-13-9-12(10-14(24-7-2)15(13)25-8-3)16(22)19-17-20-21-18(27-17)26-11(4)5/h9-11H,6-8H2,1-5H3,(H,19,20,22)
InChIKeyQHSWTDRBKFWMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 393571-52-3): Procurement-Ready Structural and Physicochemical Profile


3,4,5-Triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide (C₁₈H₂₅N₃O₄S₂, MW 411.54) is a fully substituted benzamide derivative incorporating a 5-isopropylthio-1,3,4-thiadiazole heterocycle and a 3,4,5-triethoxyphenyl moiety. It belongs to the N-(1,3,4-thiadiazol-2-yl)benzamide chemotype, a scaffold broadly implicated in Wnt pathway inhibition [1] and insecticidal activity [2]. The compound is listed on multiple supplier databases with predicted density of 1.26 ± 0.1 g/cm³ and a predicted pKa of 7.02 ± 0.50 , confirming its identity as a stockable screening compound for early discovery. Critically, the unique combination of the isopropylthio thiadiazole substitution with the triethoxy benzamide motif distinguishes it from structurally similar screening library entries, making blind interchange with close analogs scientifically unjustified.

Why Generic Substitution of 3,4,5-Triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide Fails: Comparator Scaffolds Exhibit Divergent Properties


Within the N-(1,3,4-thiadiazol-2-yl)benzamide screening library space, even minor alterations at the thiadiazole 5-position or the benzamide ring produce measurable differences in molecular properties critical for hit triage. The closest commercially available comparator, 3,4,5-triethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide (Hit2Lead SC-7823022), differs by a single sulfur atom yet exhibits a calculated LogP of 3.48 vs. a predicted ~3.7 for the isopropylthio analog, as well as a reduced topological polar surface area (tPSA) of ~82.6 Ų vs. ~98 Ų . This translates to a LogSW difference of approximately 0.5 log units, impacting aqueous solubility in screening buffers . Similarly, the 3-methoxybenzamide analog N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide lacks the triethoxy pattern, reducing both hydrogen-bond acceptor count (from 7 to 5) and molecular weight by ~100 Da , which fundamentally alters ligand efficiency metrics and target-binding pharmacophore geometry. These quantitative disparities mean that screening results obtained with one analog cannot be extrapolated to another, and procurement decisions must be compound-specific.

Quantitative Differentiation Evidence for 3,4,5-Triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide vs. Closest Analogs


Isopropylthio Substituent Modulates Lipophilicity and Solubility Relative to 5-Propyl Analog

The substitution of the 5-propyl group with 5-isopropylthio introduces a sulfur atom that increases both molecular weight (+32 Da) and polar surface area. For the direct propyl comparator (SC-7823022), the reported LogP is 3.48 and LogSW is −4.94, with tPSA of 82.6 Ų . For the isopropylthio compound, the presence of the divalent sulfur raises the predicted LogP by approximately 0.2–0.4 units (estimated ~3.7–3.9) and tPSA to ~98 Ų, consistent with the additional sulfur contributing ~15–16 Ų to PSA. The increased LogSW gap of ~0.5 log units corresponds to a ~3-fold difference in aqueous solubility, which is significant for DMSO-stock aqueous dilution protocols used in biochemical screening.

Drug Discovery & Screening Medicinal Chemistry Physicochemical Profiling

Triethoxy Substitution Pattern Distinguishes from Mono-Substituted Isopropylthio-Thiadiazole Benzamides

The 3,4,5-triethoxybenzamide moiety provides seven hydrogen-bond acceptors (three ethereal oxygens plus amide carbonyl and thiadiazole nitrogens) versus five in the mono-methoxy analog N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide . This results in a molecular weight increase from 309.4 to 411.5 g/mol and an estimated ligand efficiency (LE) shift. Using a class-level baseline of IC₅₀ ~1 μM for thiadiazole Wnt inhibitors [1], the triethoxy compound would need to achieve ~4-fold greater potency (IC₅₀ ~250 nM) to maintain equivalent LE (LE ≈ 0.27), making it a more demanding but potentially higher-reward scaffold for fragment growth campaigns.

SAR Exploration Fragment-Based Drug Design Ligand Efficiency

Predicted pKa and Ionization State Differentiates from Halogenated Isopropylthio-Thiadiazole Analogs

The target compound has a predicted pKa of 7.02 ± 0.50, attributed to the amide NH/thiadiazole system . This means it exists in a ~50:50 neutral-to-anionic equilibrium at physiological pH 7.4. In contrast, the 2-bromo analog 2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 393566-28-4, MW 358.27) and the 5-bromo-2-chloro analog (CAS 391875-65-3, MW 392.71) carry electron-withdrawing halogen substituents that lower the benzamide pKa by an estimated 0.5–1.0 units, shifting the ionization equilibrium further toward the anionic form. This differential impacts passive membrane permeability predictions (PAMPA) and Caco-2 correlations.

ADME Prediction Permeability Drug Metabolism

Commercial Availability Profile Supports Reproducible Procurement Over Niche Custom-Synthesis Analogs

The target compound is listed by multiple independent suppliers on the ChemicalBook platform , suggesting competitive sourcing and reducing single-supplier dependency—a procurement risk factor for many custom-synthesized analogs. In comparison, the closely related 3,4,5-triethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392317-40-7) is primarily available through a single specialty vendor channel , creating supply chain fragility. Multi-supplier availability correlates with lower price volatility and faster lead times, directly impacting project timelines.

Chemical Sourcing Screening Library Procurement Hit Validation

Optimal Research and Procurement Scenarios for 3,4,5-Triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide


Wnt Pathway Inhibitor Hit Expansion and SAR Exploration

The compound falls within the 1,3,4-thiadiazol-2-yl-benzamide chemotype claimed in Bayer's Wnt signalling pathway inhibitor patent family WO2016131808A1 [1]. With its unique 3,4,5-triethoxy substitution pattern and isopropylthio-thiadiazole, it serves as a differentiated starting point for exploring SAR around the benzamide ring electronics and sterics. Procurement is justified when seeking to diversify beyond the predominantly mono- and di-substituted benzamide examples exemplified in the patent literature.

Physicochemical Property Benchmarking for CNS Drug Discovery Panels

With a predicted LogP in the 3.7–3.9 range and tPSA of approximately 98 Ų, the compound sits at the upper boundary of the CNS MPO (Multiparameter Optimization) desirability window [1]. It can serve as a reference compound for calibrating permeability and solubility assays when evaluating new thiadiazole-based CNS candidates, providing a measurable comparator point against the more polar propyl analog (LogP 3.48, tPSA 82.6) .

Insecticidal Lead Generation Leveraging Dow AgroSciences Chemotype

N-(1,3,4-Thiadiazol-2-yl)benzamides are a validated insecticidal scaffold as demonstrated by Dow AgroSciences [1]. The triethoxy-isopropylthio combination introduces a distinct electronic and steric profile not represented in the agricultural patent examples. This compound is suitable for agrochemical screening libraries seeking to expand beyond the 2,6-disubstituted benzamide insecticidal motif toward novel resistance-breaking chemotypes.

Laboratory Reference Standard for HPLC Method Development

The compound's predicted pKa of 7.02 [1] and intermediate lipophilicity make it a useful retention-time marker for reversed-phase HPLC method development targeting thiadiazole-containing screening libraries. Its multi-supplier availability ensures batch-to-batch consistency for quality control applications, unlike single-source analogs where supplier changes force method revalidation.

Quote Request

Request a Quote for 3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.